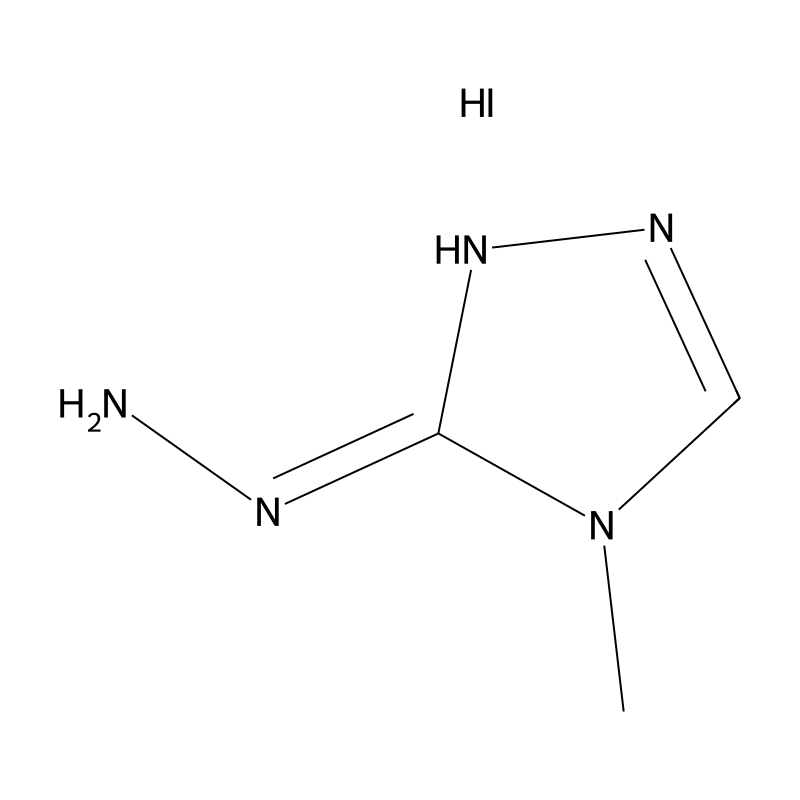

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

- 1,2,4-triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Pharmaceutical Chemistry

Materials Science

Organic Catalysts

- Notable triazoles include the antifungal drugs fluconazole and itraconazole .

- Discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .

- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Antifungal Drugs

Plant Growth Regulator

Coordination Chemistry

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

- The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

- Current study generated complexes of the novel heterocyclic ligand 3- (1-methyl-2- ((1E,2E)-3-phenylallylidene) hydrazinyl)-5-phenyl-4H-1,2,4-triazole with Cr (lll), Co (ll), and Cu (II) .

- Using techniques including 1H-NMR, mass spectrometry, FT-IR, and elemental analysis, scientists could determine key characteristics of the novel ligand .

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Synthesis of Novel Heterocyclic Ligand

Therapeutic Applications

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a nitrogen-containing heterocyclic compound characterized by its unique triazole structure. Its molecular formula is C₃H₈IN₅, with a molecular weight of approximately 241.03 g/mol . This compound features a hydrazine group attached to the triazole ring, which enhances its potential biological activity and reactivity in various chemical processes.

- Nucleophilic Substitution: The hydrazine moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form hydrazones.

- Cyclization Reactions: It may participate in cyclization to form more complex heterocyclic structures.

These reactions are crucial for its application in medicinal chemistry and material science.

Compounds containing the 1,2,4-triazole framework have been shown to exhibit a wide range of biological activities, including:

- Antimicrobial Activity: Many derivatives demonstrate antibacterial and antifungal properties.

- Anticancer Properties: Some studies suggest that triazole derivatives may inhibit cancer cell proliferation.

- Antiviral Effects: Triazoles have been explored for their potential in antiviral drug development .

The specific biological activity of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide remains an area for further research but is expected to align with these general trends due to its structural characteristics.

The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide typically involves multi-step chemical processes. A common synthetic route includes:

- Formation of 4-Methyl-4H-1,2,4-triazole: This can be achieved through cyclization reactions starting from appropriate hydrazine derivatives.

- Hydroiodide Formation: The hydroiodide salt can be formed by treating the base form of the compound with hydroiodic acid.

This method allows for the production of high-purity compounds suitable for further applications .

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide has potential applications in various fields:

- Medicinal Chemistry: It may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Material Science: Its unique structure could be utilized in synthesizing novel materials with specific optical or electronic properties.

- Agricultural Chemistry: Similar compounds have shown promise as agrochemicals due to their biological activity .

Interaction studies involving 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide focus on its binding affinity with biological targets. Preliminary studies suggest that its hydrazine and triazole functionalities may interact favorably with enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions fully and assess their therapeutic potential.

Several compounds share structural similarities with 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | Triazole derivative | Exhibits antimicrobial properties |

| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-thiol | Triazole-thiol hybrid | Potential antiviral activity |

| 1,2,3-Triazoles | General class | Known for diverse biological activities |

Uniqueness

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is unique due to its specific combination of hydrazine and triazole functionalities, which may provide distinct reactivity patterns and biological activities compared to other similar compounds. Its potential as a therapeutic agent makes it a subject of interest in ongoing research.